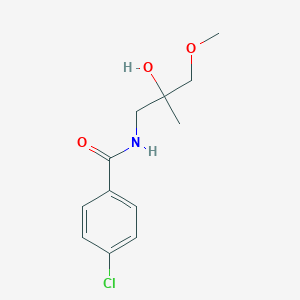

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzene ring and a hydroxy-methoxy-methylpropyl group attached to the nitrogen atom of the benzamide structure

Mechanism of Action

Target of Action

It is suggested that similar compounds may interact with the nlrp3 inflammasome .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their structure . The compound might form a sigma-bond to the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

It’s suggested that similar compounds may affect the formation of the nlrp3 inflammasome .

Result of Action

It’s suggested that similar compounds may limit myocardial injury after ischemia-reperfusion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-chlorobenzoyl chloride.

Amidation: The 4-chlorobenzoyl chloride is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine under basic conditions to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated benzamide.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of 4-chloro-N-(2-oxo-3-methoxy-2-methylpropyl)benzamide.

Reduction: Formation of N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

- 4-chloro-N-(2-hydroxyphenyl)benzamide

- 4-chloro-N-(3-methoxypropyl)benzamide

- 4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamide

Comparison: 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is unique due to the presence of both hydroxy and methoxy groups on the same carbon atom, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar benzamides, potentially offering different biological activities and applications.

Biological Activity

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is an organic compound belonging to the benzamide class. Its unique structure, featuring a chloro group at the para position of the benzene ring and a hydroxy-methoxy-2-methylpropyl group attached to the nitrogen atom, suggests potential biological activities. This article explores its biological activity, focusing on antimicrobial and antioxidant properties, mechanisms of action, and implications for drug development.

- Molecular Formula : C12H16ClNO3

- Molecular Weight : 257.71 g/mol

- Structure : The compound's structure is characterized by its functional groups which may influence biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial and fungal strains, comparable to established antibiotics such as penicillin and ciprofloxacin.

| Pathogen Type | Tested Strains | Activity Level |

|---|---|---|

| Bacterial | E. coli, S. aureus | Moderate to high |

| Fungal | C. albicans | Moderate |

These findings suggest that the compound may inhibit microbial growth by interfering with essential metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It appears to mitigate oxidative stress by scavenging free radicals, which can contribute to cellular damage and various diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound may interact with specific enzymes involved in microbial metabolism, leading to inhibition of growth.

- Influence on Cellular Pathways : Similar compounds have been shown to affect pathways related to inflammation and oxidative stress, potentially through modulation of the NLRP3 inflammasome.

- Reactivity of Functional Groups : The chloro and hydroxy groups may participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.

Case Studies

Several studies have explored the biological activity of structural analogs of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis found that compounds with similar structures demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential for development as a therapeutic agent against resistant strains .

- Antioxidant Studies : In vitro assays showed that derivatives with similar functional groups significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide .

Future Directions in Research

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- In vivo Studies : To assess the safety and efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced activity.

- Exploration of Additional Biological Targets : Investigating interactions with other cellular pathways could reveal broader therapeutic applications.

Properties

IUPAC Name |

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCHBTICYVOEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)Cl)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.